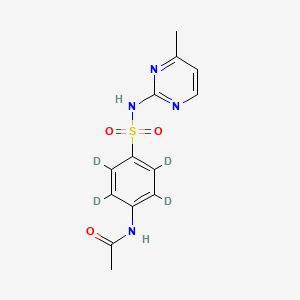
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose (Tetra-O-AcGal) is a carbohydrate molecule that has been studied for its various biological applications. Tetra-O-AcGal is a derivative of D-galactose and is found in the glycoproteins of some bacteria and fungi. It has been used in various scientific research applications such as in the synthesis of glycoproteins, in the study of enzyme-catalyzed reactions, and in the study of carbohydrate-protein interactions.
Scientific Research Applications
Synthesis of Disaccharides
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose can be used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They play crucial roles in various biological processes.
Preparation of D-glucose-6-phosphate
This compound can also be used in the preparation of D-glucose-6-phosphate . D-glucose-6-phosphate is an important compound in both glycolysis and the pentose phosphate pathway, which are metabolic pathways in cells.
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a key role in the inositol biosynthesis pathway.
Preparation of Anionic Surfactants
Another application of this compound is in the preparation of anionic surfactants . Anionic surfactants are widely used in many industrial processes and consumer products, including detergents and personal care products.
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is a synthetic compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
Instead, it undergoes chemical reactions to form other compounds that can interact with biological targets . For instance, it can be converted into its more stable hemiacetal counterpart .
Biochemical Pathways
The compounds synthesized from it may play roles in various biochemical pathways depending on their structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific compounds that are synthesized from it .
Result of Action
The compounds synthesized from it can have various effects depending on their structure and function .
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is primarily in the chemical laboratory where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and the presence of other chemicals can influence its reactivity and the yield of the synthesis reactions .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |
CAS RN |
56822-34-5 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose be used to synthesize more complex carbohydrates?
A: Yes, 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose can act as a glycosyl donor in carbohydrate synthesis. For example, it can be reacted with benzyl trifluoromethanesulfonate to produce tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl bromide. [] This compound can then be used as a glycosyl donor in various glycosylation reactions to create more complex oligosaccharides and glycoconjugates. []
Q2: Are there alternative synthetic routes to generate specific glycosyl halide derivatives from 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose?
A: Yes, the research highlights the use of dichloromethyl methyl ether (DCMME) to selectively cleave specific positions in protected oligosaccharides containing 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose units. [] This method allows for the preparation of various glycosyl chlorides, which are valuable intermediates in the synthesis of complex carbohydrates.
Q3: What happens when 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is treated with methyl sulfoxide and acetic anhydride?
A: Interestingly, instead of the expected acetylation product, treating 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose with methyl sulfoxide and acetic anhydride leads to the formation of kojic acid diacetate. [] This unexpected outcome highlights the potential for novel reactivity and product formation depending on the reaction conditions and reagents employed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
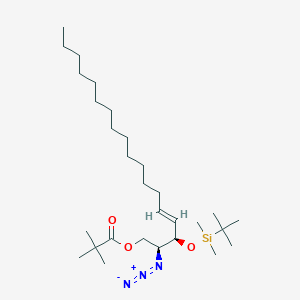
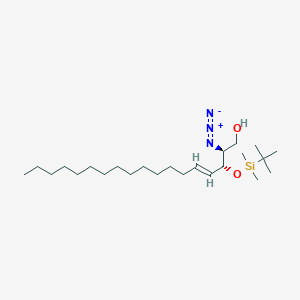
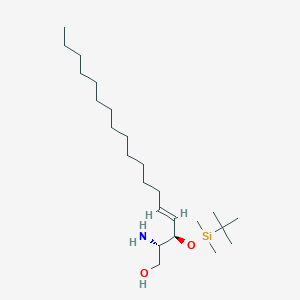
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)
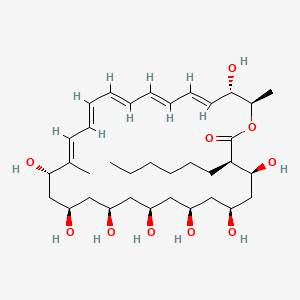
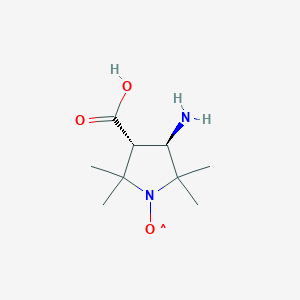
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)



![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
